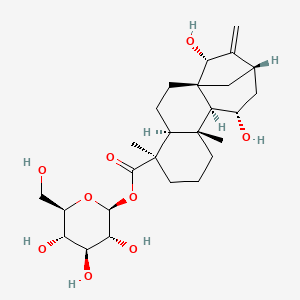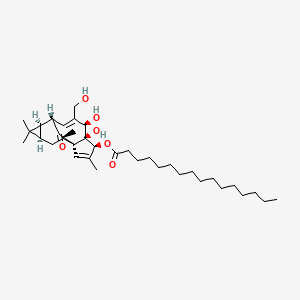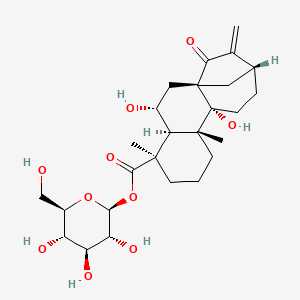
1-Bromo-3,4-diamino-2-(trifluoromethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-Bromo-3,4-diamino-2-(trifluoromethyl)benzene” is a chemical compound with the molecular formula C7H6BrF3N2 . It is a derivative of benzene, which is a simple aromatic ring (benzene) with various substituents. In this case, the benzene ring is substituted with a bromo group (Br), two amino groups (NH2), and a trifluoromethyl group (CF3) .
Molecular Structure Analysis
The molecular structure of “1-Bromo-3,4-diamino-2-(trifluoromethyl)benzene” can be deduced from its name and molecular formula. It consists of a benzene ring with a bromo group (Br) at the 1-position, amino groups (NH2) at the 3- and 4-positions, and a trifluoromethyl group (CF3) at the 2-position .Chemical Reactions Analysis
While specific chemical reactions involving “1-Bromo-3,4-diamino-2-(trifluoromethyl)benzene” are not available, compounds of this nature are often involved in substitution reactions. The presence of the bromo group makes it a good leaving group, and the amino groups can act as nucleophiles .Wissenschaftliche Forschungsanwendungen
Pharmaceutical Research
This compound is utilized in the synthesis of various pharmaceutical agents. Its trifluoromethyl group and bromine atom make it a valuable intermediate in creating compounds with potential medicinal properties. For instance, it has been used in the development of Sphingosine-1-phosphate receptor agonists , which are important in treating multiple sclerosis .
Catalysis
Researchers have explored the use of this compound in catalysis, particularly in Palladium-catalyzed reactions . It can act as a ligand or a coupling partner in various catalytic cycles, leading to efficient synthesis of heteroaromatic compounds .
Eigenschaften
IUPAC Name |
4-bromo-3-(trifluoromethyl)benzene-1,2-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrF3N2/c8-3-1-2-4(12)6(13)5(3)7(9,10)11/h1-2H,12-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZBGMYJEGZATAG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)N)C(F)(F)F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrF3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2S,3'E,5'R)-7-chloro-3'-hydroxyimino-4,6-dimethoxy-5'-methyl-1'-phenylmethoxyspiro[1-benzofuran-2,6'-cyclohexene]-3-one](/img/structure/B602765.png)


![9-(2,3-Dihydroxy-3-methylbutoxy)furo[3,2-g]chromen-7-one](/img/structure/B602770.png)



![(1S,4R,9S,10R,13S)-11,15-Dihydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B602776.png)

